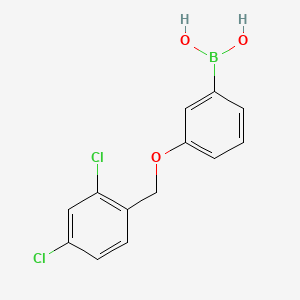

(3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

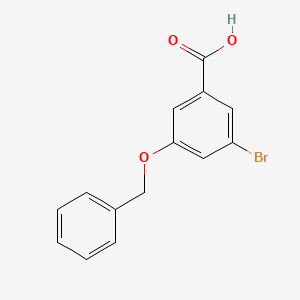

The compound (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid is a type of boronic acid. It has a CAS Number of 1256355-69-7 and a molecular weight of 296.94 . The IUPAC name for this compound is 2-[(2,4-dichlorobenzyl)oxy]phenylboronic acid .

Synthesis Analysis

The synthesis of phenyl boronic acid (PBA) containing BODIPY dyes, which includesThis compound, has been reported . The synthesis merges the versatility of the 3,5-dichloro-BODIPY derivatives and the receptor-like ability of the PBA moiety . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .

科学的研究の応用

Optical Modulation and Saccharide Recognition

Phenyl boronic acids (PBA) are utilized for their binding affinity to pendant diols, which is crucial for saccharide recognition. A study demonstrated the use of a series of phenyl boronic acids conjugated to polyethylene glycol for the aqueous dispersion of single-walled carbon nanotubes (SWNT), allowing for the quenching of near-infrared fluorescence in response to saccharide binding. This research highlights the importance of the molecular structure of PBA in modulating the optical properties of SWNT, offering insights into saccharide recognition mechanisms (Mu et al., 2012).

Catalytic Applications in Organic Synthesis

The ortho-substituent on phenylboronic acid derivatives, such as 2,4-bis(trifluoromethyl)phenylboronic acid, plays a significant role in catalyzing dehydrative condensation between carboxylic acids and amines. This catalytic activity, crucial for amidation processes, highlights the potential of phenylboronic acid derivatives in facilitating organic synthesis, including the synthesis of α-dipeptides (Wang et al., 2018).

Protective Groups for Diols

Phenylboronic acid esters, such as those derived from 2,6-bis(trifluoromethyl)phenyl boronic acid, serve as recoverable and reusable protective agents for diols. These cyclic boronic esters demonstrate stability against various organic transformations and can be deprotected under mild conditions. This application is particularly relevant in the synthesis of complex organic molecules, showcasing the versatility of phenylboronic acid derivatives in synthetic chemistry (Shimada et al., 2018).

Degradation of Environmental Contaminants

Phenylboronic acid derivatives have been applied in the degradation of environmental pollutants, such as the herbicide 2,4-DP, using electrochemical methods like anodic oxidation and electro-Fenton processes. These applications utilize the oxidative properties of boron-doped diamond anodes, underlining the potential of phenylboronic acid derivatives in environmental cleanup and wastewater treatment efforts (Brillas et al., 2007).

Safety and Hazards

特性

IUPAC Name |

[3-[(2,4-dichlorophenyl)methoxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BCl2O3/c15-11-5-4-9(13(16)7-11)8-19-12-3-1-2-10(6-12)14(17)18/h1-7,17-18H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFVLEYVTWBNMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC2=C(C=C(C=C2)Cl)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BCl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655559 |

Source

|

| Record name | {3-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-73-3 |

Source

|

| Record name | {3-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6'-Bromo-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B568012.png)

![methyl 3-[3-[(2R)-1-acetylpyrrolidin-2-yl]-1,2-oxazol-5-yl]-2-aminopropanoate](/img/structure/B568025.png)

![Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B568033.png)